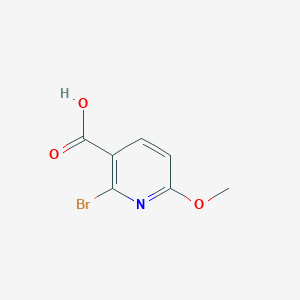

2-Bromo-6-methoxynicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKXQUBZHUHURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856865 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009735-25-4 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctionalized scaffold, featuring a carboxylic acid, a bromine atom, and a methoxy group, offers multiple avenues for chemical modification, making it a valuable intermediate in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, enabling the optimization of reaction conditions, purification strategies, and the design of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental protocols and an analysis of its spectral properties.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented below. It is important to note that while some properties are well-documented, others are estimated based on the analysis of structurally related compounds due to a lack of publicly available experimental data for this specific molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined. Estimated to be in the range of 150-180 °C based on related structures. | - |

| Boiling Point | Predicted: 322.3 ± 42.0 °C at 760 mmHg | [2] |

| Density | Predicted: 1.713 ± 0.06 g/cm³ | [2] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and non-polar solvents. | - |

| pKa | Not experimentally determined. Estimated to be in the range of 3-4 for the carboxylic acid and around 1-2 for the pyridine nitrogen. | - |

Solubility Profile: A Predictive Analysis

Experimental Protocol for Solubility Determination

To provide a self-validating system for assessing solubility, the following experimental workflow can be employed. The causality behind this protocol lies in establishing a saturated solution at a given temperature and then quantifying the dissolved solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for determining the solubility of this compound.

Acidity and pKa: Understanding Ionization

The pKa of a molecule is a measure of its acidity and is crucial for predicting its behavior in different pH environments, which is particularly important in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties. This compound has two ionizable centers: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid is expected to be acidic, with a pKa likely in the range of 3-4, influenced by the electron-withdrawing effects of the bromine and the pyridine ring. The pyridine nitrogen will be basic, and its conjugate acid will have a pKa, likely in the range of 1-2.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining pKa values. This protocol provides a self-validating approach by monitoring the pH change of a solution of the analyte upon the addition of a titrant.

Methodology:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and methanol).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the bromine and carboxylic acid groups will likely shift these protons downfield.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.1 ppm.

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift (δ ~165-175 ppm).

-

The carbons of the pyridine ring will resonate in the aromatic region (δ ~110-160 ppm), with the carbon bearing the bromine atom showing a characteristic chemical shift.

-

The carbon of the methoxy group will appear at a more upfield chemical shift (δ ~55-60 ppm).

Experimental Protocol for NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound, containing a substituted pyridine ring, is expected to exhibit absorption in the UV region. The exact absorption maximum (λmax) will depend on the solvent and the pH of the solution. The presence of the carboxylic acid and methoxy substituents will influence the electronic transitions of the pyridine chromophore.

Experimental Protocol for UV-Vis Spectroscopy

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

This compound is a synthetically valuable compound with a rich set of physicochemical properties that are critical to its application in drug discovery and development. This technical guide has provided a detailed overview of its key characteristics, including its molecular properties, solubility, acidity, and spectroscopic features. The inclusion of predictive data based on analogous structures, coupled with robust experimental protocols, offers a comprehensive resource for researchers. A thorough understanding and experimental determination of these properties will undoubtedly facilitate the rational design and synthesis of new chemical entities with therapeutic potential.

References

- Benchchem. Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-bromo-6-methylisonicotinic-acid]

- Scribd. Isonicotinic Acid pKa Study. [URL: https://www.scribd.com/document/440798539/Isonicotinic-Acid-pKa-Study]

- PubChem. Nicotinic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-acid]

- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.

- PubChemLite. This compound (C7H6BrNO3). [URL: https://pubchemlite.org/compound/2-bromo-6-methoxynicotinic_acid]

- Benchchem. This compound | CAS 1009735-25-4. [URL: https://www.benchchem.com/product/b1213986]

- American Elements. 2-Bromo-6-methoxynicotinaldehyde | CAS 1060810-41-4. [URL: https://www.americanelements.com/2-bromo-6-methoxynicotinaldehyde-1060810-41-4]

- Sigma-Aldrich. 2-Bromo-6-methoxypyridine 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/520535]

Sources

Spectroscopic Characterization of 2-Bromo-6-methoxynicotinic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-6-methoxynicotinic acid (CAS: 1009735-25-4), a key building block in the development of novel pharmaceutical and agrochemical agents.[1] As direct experimental spectra for this compound are not widely available in the public domain, this document presents a detailed analysis based on predicted data, supported by spectral information from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this versatile molecule for its identification, characterization, and application in synthesis.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine ring, which is a common scaffold in medicinal chemistry. The presence of a bromine atom, a methoxy group, and a carboxylic acid function imparts distinct spectroscopic signatures that are invaluable for its characterization. Understanding these signatures is crucial for monitoring reaction progress, confirming structural integrity, and ensuring purity.

Below is a diagram illustrating the molecular structure and the logical workflow for its complete spectroscopic characterization.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom, as well as the electron-donating effect of the methoxy group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 8.2 - 8.4 | d | 1H |

| H-5 | 7.0 - 7.2 | d | 1H |

| -OCH₃ | 3.9 - 4.1 | s | 3H |

| -COOH | 12.0 - 13.0 | br s | 1H |

d: doublet, s: singlet, br s: broad singlet

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the substitution pattern, seven distinct carbon signals are expected.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -COOH | 165 - 170 |

| -OCH₃ | 53 - 57 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Caption: A typical workflow for preparing and analyzing a sample for NMR spectroscopy.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is a suitable choice as it can dissolve the polar carboxylic acid and its deuterated nature prevents it from interfering with the ¹H NMR spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is used as a universal reference point for chemical shifts, ensuring data comparability across different instruments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H of the carboxylic acid, the C=O of the carboxylic acid, C-O stretching of the methoxy group, and vibrations of the aromatic ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic, -OCH₃) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-O (Methoxy) | 1000 - 1300 | Strong |

| C-Br | 500 - 600 | Medium to Weak |

Interpretation of Key Bands:

-

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[3]

-

The strong C=O stretch is a definitive indicator of the carboxylic acid functionality.[4]

-

The C-O stretches and aromatic ring vibrations confirm the presence of the methoxy-substituted pyridine core.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).[5]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 231/233 | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M-OCH₃]⁺ | 200/202 | Loss of the methoxy group. |

| [M-COOH]⁺ | 186/188 | Loss of the carboxylic acid group. |

Predicted collision cross-section (CCS) values can also be calculated for different adducts, which is useful in ion mobility-mass spectrometry. For instance, the predicted CCS for the [M+H]⁺ adduct is approximately 135.7 Ų.[6]

Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is Direct Infusion Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

Conclusion

The spectroscopic characterization of this compound, while based on predictive data and analysis of analogous structures, provides a robust framework for its identification and quality control. The combination of NMR, IR, and MS data offers a comprehensive and self-validating system for confirming the structure of this important synthetic intermediate. The detailed protocols and interpretations presented in this guide are intended to empower researchers in their synthetic and drug development endeavors.

References

-

PubChemLite. (n.d.). This compound (C7H6BrNO3). Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, January 3). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of compound 2. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 2-Bromo-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, represent a privileged scaffold in a vast array of biologically active compounds. This technical guide provides an in-depth exploration of 2-Bromo-6-methoxynicotinic acid (CAS No. 1009735-25-4), a versatile synthetic intermediate. As senior application scientists, our objective is to furnish researchers and drug development professionals with a comprehensive understanding of this compound's synthesis, chemical reactivity, and potential applications, grounded in established chemical principles and field-proven insights. While direct experimental data for this specific molecule is not always abundant in peer-reviewed literature, this guide synthesizes available information and draws logical parallels from closely related analogues to provide a robust and practical resource.

Core Compound Identification and Physicochemical Properties

This compound is a trifunctional pyridine derivative, presenting a unique combination of a carboxylic acid, a methoxy group, and a reactive bromine atom. This substitution pattern offers a powerful platform for orthogonal chemical modifications, making it a valuable intermediate in multistep synthetic campaigns.

| Property | Value | Source |

| CAS Number | 1009735-25-4 | [1] |

| IUPAC Name | 2-bromo-6-methoxypyridine-3-carboxylic acid | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Predicted Boiling Point | 322.3±42.0 °C at 760 mmHg | [2] |

| Predicted Density | 1.7±0.1 g/cm³ | [2] |

Structural Representation:

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Methoxynicotinic Acid

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the stirred solution.

-

Methylation: Slowly add iodomethane (CH₃I, 1.2 eq) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-methoxynicotinic acid.

Causality Behind Experimental Choices:

-

DMF as Solvent: DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate.

-

K₂CO₃ as Base: Potassium carbonate is a mild and effective base for deprotonating the hydroxyl and carboxylic acid groups of the starting material. Its insolubility in DMF drives the reaction forward.

-

Iodomethane: Iodide is an excellent leaving group, making iodomethane a highly reactive methylating agent for this transformation.

Step 2: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methoxynicotinic acid (1.0 eq) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature. The use of NBS is often preferred over liquid bromine for its ease of handling and improved safety profile.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. The electron-donating methoxy group and the directing effect of the carboxylic acid group are expected to favor bromination at the C2 position.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System and Trustworthiness:

-

Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to ensure the complete consumption of the starting material and to minimize the formation of over-brominated byproducts.

-

Stoichiometric Control: The use of a slight excess of the brominating agent helps to drive the reaction to completion, while a large excess should be avoided to prevent di-bromination.

-

Purification: Purification by recrystallization or chromatography is essential to remove any unreacted starting materials or byproducts, ensuring the high purity of the final compound required for subsequent applications.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its trifunctional nature allows for a variety of chemical transformations.

Key Synthetic Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl or heteroaryl groups, forming C-C bonds and enabling the construction of bi-aryl scaffolds common in many drug molecules. [2]* Amide Bond Formation: The carboxylic acid group provides a handle for amide bond formation through coupling with various amines. This is a fundamental transformation in the synthesis of a vast number of pharmaceutical agents.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester, which can be a useful intermediate for further modifications or for modulating the pharmacokinetic properties of a final compound.

Caption: Key synthetic transformations of this compound.

Potential Role in Kinase Inhibitor Synthesis:

While specific examples utilizing this compound are not prevalent in the literature, its structural analogue, 2-bromo-6-methylisonicotinic acid, is a key intermediate in the synthesis of kinase inhibitors, such as those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The core structure of this compound provides the necessary functionalities to be a valuable building block in similar synthetic strategies for kinase inhibitors. Kinases are critical enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.

Spectroscopic Characterization (Predicted)

Experimentally determined spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

| Technique | Predicted Observations |

| ¹H NMR | The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the substituents. |

| ¹³C NMR | The spectrum should display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretching vibrations for the methoxy group. |

Safety and Handling

As a brominated organic acid, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive bromine atom, a carboxylic acid, and a methoxy group on a pyridine core allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. For researchers and scientists in drug development, this compound represents a valuable tool for the construction of novel and complex molecular entities, particularly in the pursuit of new therapeutic agents such as kinase inhibitors.

References

Sources

solubility of 2-Bromo-6-methoxynicotinic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-6-methoxynicotinic Acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a cornerstone of chemical process development, influencing reaction kinetics, purification strategies, and formulation design. This compound is a vital heterocyclic building block in medicinal chemistry. This technical guide provides a comprehensive framework for understanding and experimentally determining its solubility profile. Due to the absence of extensive public solubility data for this specific compound, this document emphasizes the foundational principles and robust methodologies required for researchers to perform this characterization. It establishes a self-validating system for solubility determination, grounded in the gold-standard shake-flask method, and explains the physicochemical principles that govern the solubility of substituted nicotinic acids.

Introduction: The Critical Role of Solubility

This compound (CAS: 1009735-25-4), with a molecular formula of C₇H₆BrNO₃, is a substituted pyridine carboxylic acid derivative.[1][2][3] Its structural features—a carboxylic acid group, a pyridine ring, a methoxy group, and a bromine atom—make it a versatile intermediate for creating more complex molecules, particularly in the synthesis of novel pharmaceutical candidates.[4]

The efficiency of synthetic steps, the viability of purification by crystallization, and the choice of analytical techniques are all profoundly dependent on the solubility of this compound in various organic media. Poor solubility can lead to challenges in achieving desired reaction concentrations, while well-characterized solubility enables optimized process design and reproducible outcomes.[5][6] This guide provides both the theoretical underpinnings and the practical, field-proven protocols for determining the solubility of this compound, empowering researchers to make informed decisions in their development workflows.

Physicochemical Properties and Predicted Solubility Behavior

Understanding the inherent properties of a molecule is the first step in predicting its solubility. The structure of this compound provides several clues to its expected behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1009735-25-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | [1][3] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Predicted XlogP | 1.7 | [3] |

| Predicted Boiling Point | 322.3±42.0 °C | [4] |

| Key Functional Groups | Carboxylic Acid (-COOH), Pyridine Ring, Methoxy Ether (-OCH₃), Bromo (-Br) |

The molecule possesses both hydrogen bond donating (the carboxylic acid proton) and accepting (the carboxyl oxygens, the pyridine nitrogen, the methoxy oxygen) sites. This suggests potential solubility in polar, hydrogen-bonding solvents. The pyridine ring and bromo-substituent also contribute non-polar surface area, suggesting some affinity for less polar environments.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] It posits that substances with similar polarities are more likely to be soluble in one another. Solvent polarity is a composite effect of dipole moment, polarizability, and hydrogen bonding capacity.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index (P')[8][9] | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | Strong hydrogen bond acceptor, highly polar. |

| Methanol | 5.1 | Polar Protic | High | Capable of hydrogen bonding with all polar groups. |

| Ethanol | 5.2 | Polar Protic | Moderate to High | Similar to methanol but slightly less polar. |

| Acetone | 5.1 | Polar Aprotic | Moderate | Good hydrogen bond acceptor but lacks a donor proton. |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Low to Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or acetone. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic (Ethereal) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Ethyl Acetate (EtOAc) | 4.4 | Moderately Polar Aprotic | Low to Moderate | Ester group is a moderate hydrogen bond acceptor. |

| Dichloromethane (DCM) | 3.1 | Halogenated | Low | Can interact via dipole-dipole interactions but is not a strong H-bond partner. |

| Toluene | 2.4 | Aromatic/Non-polar | Very Low | Lacks polarity and hydrogen bonding capability. |

| Hexane | 0.1 | Aliphatic/Non-polar | Insoluble | Lacks polarity and hydrogen bonding capability. |

It is important to note that for nicotinic acid derivatives, the molecule can exist in a neutral form in most organic solvents, but as a zwitterion in aqueous solutions, which significantly impacts its solubility.[10][11]

Experimental Determination of Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is defined as the maximum concentration of a compound in a solution that is in equilibrium with an excess of the solid compound at a specific temperature and pressure.[12][13][14] The most reliable method for its determination is the Saturation Shake-Flask Method, which is considered the "gold standard".[12][15]

Overall Workflow for Solubility Determination

The process of characterizing solubility follows a logical progression from initial screening to precise quantitative measurement.

Figure 1: Logical workflow for solubility characterization.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes the definitive steps to measure thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes or volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Vials:

-

Solvent Addition:

-

Accurately add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but for poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.[12][13] Trustworthiness: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration is the same, equilibrium is confirmed.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the supernatant by either:

-

Centrifuging the aliquot at high speed and drawing from the clear liquid.

-

Filtering the aliquot through a solvent-compatible syringe filter (e.g., PTFE). Causality: This step ensures that the concentration measured is only of the dissolved compound, not a suspension.

-

-

-

Quantification:

-

Immediately dilute the clarified supernatant with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.[5][6]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

-

Figure 2: Step-by-step experimental workflow for the Shake-Flask method.

Factors Influencing Solubility

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is important for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

-

pH (in aqueous or protic systems): As a nicotinic acid derivative, the compound has both an acidic carboxylic group and a basic pyridine nitrogen. In solutions where pH can be modulated (e.g., water, alcohol-water mixtures), the solubility will be highly pH-dependent. According to the Henderson-Hasselbalch equation, the compound's charge state will change with pH. Solubility is generally lowest at the isoelectric point and increases significantly at pH values where the molecule becomes predominantly ionized (either as a carboxylate anion in basic conditions or a protonated pyridinium cation in acidic conditions).[14][16]

-

Solvent Polarity: As detailed in Table 2, the polarity and hydrogen-bonding characteristics of the solvent are primary drivers of solubility for a multifunctional molecule like this one.[17]

Conclusion

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Describes equilibrium solubility of a drug substance. Biorelevant.com.

- Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Polarity of Solvents. Chemistry LibreTexts.

- Experiment: Solubility of Organic & Inorganic Compounds. Ohlone College.

- How To Determine Solubility Of Organic Compounds?. YouTube.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.

- Properties of Common Organic Solvents. University of Minnesota.

- Polarity Index. Honeywell.

- This compound. ChemBK.

- 2-Bromo-6-methoxynicotinaldehyde | CAS 1060810-41-4. American Elements.

- Solubility of Organic Compounds. University of Toronto.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- 2-BROMO-6-METHYLISONICOTINIC ACID. ChemUniverse.

- This compound. Sunway Pharm Ltd.

- Solvent Miscibility and Polarity Chart. Organometallics.

- This compound | CAS 1009735-25-4. Benchchem.

- Niacin - Solubility of Things. Solubility of Things.

- 2-Bromo-6-methoxynicotinaldehyde | 1060810-41-4. J&K Scientific.

- 1060810-09-4|2-Bromo-6-methylnicotinic acid. BLD Pharm.

- On the solubility of nicotinic acid and isonicotinic acid in w

- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- This compound (C7H6BrNO3). PubChemLite.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound - CAS:1009735-25-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - this compound (C7H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. chem.ws [chem.ws]

- 8. Polarity Index [macro.lsu.edu]

- 9. organometallics.it [organometallics.it]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. biorelevant.com [biorelevant.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. tandfonline.com [tandfonline.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. youtube.com [youtube.com]

A Technical Guide to the Biological Potential of 2-Bromo-6-methoxynicotinic Acid Derivatives in Drug Discovery

Abstract: The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide explores the untapped therapeutic potential of derivatives originating from 2-Bromo-6-methoxynicotinic acid. By leveraging the unique electronic and steric properties conferred by the bromo and methoxy substituents, this scaffold serves as a versatile platform for developing novel agents with significant potential in oncology, infectious diseases, and inflammatory conditions. This document provides a scientific framework for the synthesis, evaluation, and optimization of these derivatives, complete with detailed experimental protocols and mechanistic insights to guide future research and development.

Introduction: The Strategic Value of the this compound Scaffold

Nicotinic acid (Vitamin B3) and its derivatives have long been recognized for their diverse biological activities.[1][2][3] Their presence in vital cofactors like NAD and NADP underscores their fundamental role in cellular metabolism, making them an attractive starting point for drug design. The strategic functionalization of the pyridine ring can dramatically modulate the therapeutic properties of the resulting molecules.

The this compound scaffold is particularly promising for two key reasons:

-

The 2-Bromo Group: The bromine atom at the C2 position is an exceptionally versatile synthetic handle. It is an ideal leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of aryl, alkyl, and acetylenic moieties. This allows for the systematic exploration of the chemical space around the core structure to optimize target binding and pharmacokinetic properties.

-

The 6-Methoxy Group: The electron-donating methoxy group at the C6 position modifies the electronic distribution of the pyridine ring. This can influence the pKa of the ring nitrogen and the carboxylic acid, potentially enhancing interactions with biological targets and improving cell permeability.

This guide will delineate the potential biological activities stemming from this scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory applications, grounded in the extensive research conducted on related nicotinic acid derivatives.

Synthetic Pathways for Derivative Library Generation

The generation of a diverse chemical library is paramount for identifying lead compounds. The this compound core offers two primary points for diversification: the carboxylic acid (Position 3) and the bromo group (Position 2).

A common and effective strategy involves a two-pronged approach:

-

Amide/Ester Formation: The carboxylic acid can be readily converted into amides or esters. This is typically achieved by first activating the acid, for example, by converting it to an acyl chloride with thionyl chloride, followed by reaction with a diverse panel of amines or alcohols.[4]

-

Cross-Coupling Reactions: The bromo group can be substituted using various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Below is a generalized workflow for creating a library of N-aryl-6-methoxy-2-aryl-nicotinamides.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Predicted Activity of Novel Derivatives The following table summarizes hypothetical yet plausible 50% inhibitory concentrations (IC₅₀) for a series of derivatives against relevant cancer cell lines, based on published data for similar compounds. [5][6]

| Compound ID | R¹ Group (Amide) | R² Group (C2-Aryl) | HCT-15 (Colon) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

|---|---|---|---|---|---|

| LEAD-01 | Phenyl | 4-Chlorophenyl | 0.52 | 0.75 | 0.08 |

| LEAD-02 | 4-Fluorophenyl | 4-Methoxyphenyl | 0.31 | 0.44 | 0.06 |

| LEAD-03 | Benzyl | 3,4-Dimethoxyphenyl | 1.15 | 2.30 | 0.25 |

| Doxorubicin | - | - | 0.49 | 0.61 | - |

| Sorafenib | - | - | 0.98 | 1.23 | 0.09 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

The emergence of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. [7][8]Nicotinic acid derivatives, including hydrazones and oxadiazoles, have demonstrated potent activity against a range of pathogenic bacteria. [9] Mechanism of Action Insight While the exact mechanisms are often multifactorial, many heterocyclic compounds, including nicotinic acid derivatives, are thought to interfere with essential cellular processes such as DNA synthesis, cell wall formation, or enzymatic activity. The presence of a 5-nitrofuran substituent, for instance, has been correlated with strong antimicrobial effects. [9]The this compound scaffold allows for the introduction of such pharmacophores at the C2 position.

Predicted Activity of Novel Derivatives The following table presents plausible Minimum Inhibitory Concentration (MIC) values for derivatives against common bacterial strains, extrapolated from published studies on nicotinic acid acylhydrazones. [7][9]

| Compound ID | R¹ Group (Amide) | R² Group (C2-Aryl) | S. aureus ATCC 6538 MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |

|---|---|---|---|---|---|

| LEAD-04 | Hydrazide | 5-Nitrofuran | 7.81 | 7.81 | 62.5 |

| LEAD-05 | Hydrazide | 4-Hydroxybenzylidene | 15.62 | 31.25 | >250 |

| LEAD-06 | Hydrazide | 2-Chlorobenzylidene | 31.25 | 62.5 | 125 |

| Ciprofloxacin | - | - | 0.5 | 0.25 | 0.015 |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Naphthoquinone derivatives, which share structural similarities with substituted heterocycles, are known to exert anti-inflammatory effects by targeting enzymes like Cyclooxygenase-2 (COX-2). [10]It is plausible that derivatives of this compound could exhibit similar activity.

Mechanism of Action Insight: COX-2 Inhibition COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to reduce gastrointestinal side effects. The methoxy and aryl groups on the nicotinic acid core could be oriented to interact with the active site of COX-2.

Caption: Arachidonic acid metabolism and selective COX-2 inhibition.

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol measures the ability of a compound to inhibit the peroxidase activity of purified COX-2 enzyme.

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), purified human recombinant COX-2 enzyme, heme, and a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Reaction Setup: In a 96-well plate, add the assay buffer, enzyme, heme, and the test compound at various concentrations.

-

Incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the reaction by adding arachidonic acid. Immediately following, add TMPD. The peroxidase activity of COX-2 will oxidize TMPD, causing a color change.

-

Kinetic Measurement: Measure the absorbance change over time (e.g., every 30 seconds for 5 minutes) at 590 nm using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold allows for a detailed SAR analysis to optimize for potency and selectivity.

Caption: Key points for SAR analysis on the nicotinic acid scaffold.

-

At Position 2 (R²): The nature of the aryl or heterocyclic group introduced via cross-coupling is critical. For anticancer activity, groups capable of hydrogen bonding (e.g., phenols, anilines) are often beneficial for kinase inhibition. For antimicrobial activity, moieties like nitrofurans can dramatically increase potency. [9]* At Position 3 (R¹): Modification of the carboxylic acid to amides and hydrazides is a proven strategy. [4][7]The choice of amine or hydrazine component can fine-tune ADME properties (Absorption, Distribution, Metabolism, and Excretion).

-

At Position 6 (Methoxy): While fixed in this scaffold, its influence is significant. The methoxy group's electron-donating nature and potential for hydrogen bonding can be crucial for orienting the molecule within a binding pocket.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the extensive research on related nicotinic acid derivatives, there is a strong scientific basis to predict significant potential in anticancer, antimicrobial, and anti-inflammatory applications.

The path forward requires a systematic approach:

-

Library Synthesis: Synthesize a focused library of derivatives based on the SAR principles outlined.

-

In Vitro Screening: Screen the library using the high-throughput assays described to identify initial hits for each biological target.

-

Lead Optimization: Further modify the most promising hits to improve potency, selectivity, and drug-like properties.

-

In Vivo Evaluation: Advance optimized lead compounds to preclinical animal models to assess efficacy and safety.

This structured approach will unlock the full potential of this scaffold and could lead to the development of next-generation therapeutics to address unmet medical needs.

References

-

El-Gamal, M. I., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available at: [Link]

-

El-Gamal, M. I., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. Available at: [Link]

-

Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. Available at: [Link]

-

van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sagan, F., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

-

Pharmacy 180. Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]

-

Mortell, K. H., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy. Available at: [Link]

-

Stankova, K., et al. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences. Available at: [Link]

-

Stankova, K., et al. (2023). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed. Available at: [Link]

-

Grzegorczyk, A., et al. (2023). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, J., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules. Available at: [Link]

-

Zhakupova, A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

-

Bosak, A., et al. (2021). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Molecules. Available at: [Link]

-

Petraitytė, V., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules. Available at: [Link]

-

Hussain, M., et al. (2011). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 10. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-6-methoxynicotinic Acid in Modern Synthesis: A Technical Guide

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-methoxynicotinic acid (CAS: 1009735-25-4), a substituted pyridine derivative, has emerged as a highly valuable and versatile intermediate.[1][2] Its structure is distinguished by three key functional groups poised for selective manipulation: a bromine atom at the 2-position, a carboxylic acid at the 3-position, and a methoxy group at the 6-position. This unique arrangement of functionalities provides a powerful platform for a diverse array of chemical transformations, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.

This technical guide serves as an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere catalog of reactions, we will delve into the causality behind experimental choices, providing field-proven insights into its application. We will explore its pivotal role in cornerstone reactions such as palladium-catalyzed cross-couplings and amide bond formations, offering detailed, validated protocols and the underlying mechanistic principles that govern them.

Molecular Profile:

| Property | Value |

| IUPAC Name | 2-bromo-6-methoxypyridine-3-carboxylic acid[1] |

| CAS Number | 1009735-25-4 |

| Molecular Formula | C₇H₆BrNO₃[1] |

| Molecular Weight | 232.03 g/mol [1] |

| Predicted Boiling Point | 322.3±42.0 °C at 760 mmHg[1] |

| Predicted Density | 1.7±0.1 g/cm³[1] |

Chapter 1: Strategic Considerations for Reactivity and Esterification

The reactivity of this compound is governed by the interplay of its three functional groups. The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The bromine atom at the 2-position serves as an excellent leaving group in a variety of cross-coupling reactions. The electron-donating methoxy group at the 6-position modulates the electronic properties of the ring, influencing the rates and regioselectivity of certain reactions. The carboxylic acid at the 3-position offers a handle for amide bond formation and other derivatizations.

The Rationale for Esterification: Unmasking Reactivity

While the free carboxylic acid is essential for certain applications like amide coupling, its acidic proton can interfere with the conditions of many palladium-catalyzed cross-coupling reactions, which are typically performed under basic conditions. The formation of a carboxylate salt can alter solubility and, in some cases, inhibit the catalytic cycle. Therefore, a common and often necessary first step is the esterification of the carboxylic acid, most frequently to its methyl ester, Methyl 2-bromo-6-methoxynicotinate (CAS: 1009735-23-2). This transformation protects the acidic proton, improves solubility in organic solvents, and generally leads to cleaner and more efficient cross-coupling reactions.

Experimental Protocol: Fischer Esterification

The conversion of the carboxylic acid to its methyl ester is readily achieved through Fischer esterification, a classic and reliable acid-catalyzed reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent).

-

Catalyst Addition: To the stirred solution, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring makes Methyl 2-bromo-6-methoxynicotinate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery for the construction of biaryl and heteroaryl scaffolds.[3][4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] It offers broad functional group tolerance and generally proceeds with high yields.[3] For Methyl 2-bromo-6-methoxynicotinate, this reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, which is critical for exploring structure-activity relationships (SAR) in medicinal chemistry.[3][8]

Causality in Experimental Design:

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands is crucial; bulky, electron-rich ligands often enhance the rate-limiting oxidative addition step and facilitate the reductive elimination.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic borate complex, which facilitates the transmetalation step.[7] Common choices include sodium carbonate, potassium carbonate, or potassium phosphate.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic-soluble starting materials and the inorganic base.

Generalized Suzuki-Miyaura Coupling Protocol:

-

Inert Atmosphere: To a reaction vessel, add Methyl 2-bromo-6-methoxynicotinate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq). The vessel is then subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Typically high |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | Typically high |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 8 | Typically high |

| Note: Yields are highly substrate-dependent and the conditions provided are representative starting points. |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[9][10] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in many drug molecules.[11]

Causality in Experimental Design:

-

Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.

-

Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base must be compatible with other functional groups in the molecule.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions.

Generalized Buchwald-Hartwig Amination Protocol:

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand to a reaction vessel.

-

Reagent Addition: Add the solvent (e.g., toluene), followed by Methyl 2-bromo-6-methoxynicotinate (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (often 80-110 °C) with stirring until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is usually achieved by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | Typically high |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 18 | Typically moderate to high |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 16 | Typically high |

| Note: Yields are highly substrate-dependent and the conditions provided are representative starting points. |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper complexes.[12] It is a valuable tool for introducing alkynyl functionalities into molecules, which can serve as versatile handles for further transformations or as key structural elements in materials science and pharmaceuticals.

Generalized Sonogashira Coupling Protocol:

-

Inert Atmosphere: To a reaction vessel, add Methyl 2-bromo-6-methoxynicotinate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI). The vessel is then evacuated and backfilled with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine), which often serves as both the base and part of the solvent system. Add the terminal alkyne (1.2-1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: Quench the reaction, typically by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Chapter 3: Amide Bond Formation

The carboxylic acid functionality of this compound is a prime site for modification, most commonly through the formation of amide bonds. Amide coupling is one of the most frequently performed reactions in medicinal chemistry, allowing for the connection of the core scaffold to a wide variety of amine-containing fragments.[14][15]

Causality in Experimental Design:

-

Coupling Reagents: Direct condensation of a carboxylic acid and an amine is kinetically slow. Therefore, a coupling reagent is used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[16] HATU is often preferred for its high efficiency and low rate of racemization with chiral substrates.[14]

-

Additives and Bases: Additives like HOBt (Hydroxybenzotriazole) can be used with carbodiimides to suppress side reactions and reduce racemization. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is typically added to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

Experimental Protocol: HATU-Mediated Amide Coupling

-

Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Activation and Coupling: Add the amine (1.0-1.2 eq), followed by the coupling reagent HATU (1.1-1.5 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (typically 1-12 hours), as monitored by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl or citric acid), a mild aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Diagram: Amide Coupling Workflow

Caption: A typical workflow for HATU-mediated amide bond formation.

Conclusion

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its capacity to undergo selective transformations at its bromo, methoxy, and carboxylic acid moieties provides chemists with a reliable and versatile platform for the construction of novel and complex molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with robust amide bond formation protocols, underscore its significance in the rapid generation of compound libraries for drug discovery and agrochemical development. A thorough understanding of the principles governing the reactivity of this scaffold and the causal factors in experimental design is essential for harnessing its full synthetic potential.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.

- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Li, J. J., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1141–1146.

-

MySkinRecipes. (n.d.). Methyl 2-bromo-6-methoxynicotinate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. BenchChem.

- Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2309.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 14(3), 133-146.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

- Chemistry LibreTexts. (2023).

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubChem. (n.d.). Methyl 2-bromo-6-methoxynicotinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.

- National Institutes of Health. (2023).

- Nuno R. C. Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective.

- National Institutes of Health. (2022).